molecular formula C8H10BrCl2N B6224677 [(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride CAS No. 2768327-05-3

[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No. B6224677
CAS RN: 2768327-05-3
M. Wt: 271
InChI Key:
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Description

3-Bromo-5-chlorophenylmethyl(methyl)amine hydrochloride (3-BCPMHCl) is a compound used in laboratory experiments and scientific research. It is a white, crystalline solid with a melting point of 121-123°C. It is a derivative of the phenethylamine class and is closely related to amphetamine. 3-BCPMHCl is used in scientific research for its ability to act as a potent agonist for the serotonin 5-HT2A receptor. It is also used to study the biochemical and physiological effects of serotonin receptor agonists in laboratory experiments.

Mechanism of Action

[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride acts as a potent agonist for the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of serotonin. This increases the levels of serotonin in the brain, which can have a variety of effects on behavior, learning, and memory.
Biochemical and Physiological Effects
[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It can increase serotonin levels in the brain, leading to an increase in alertness, focus, and concentration. It can also increase the release of hormones such as dopamine, which can lead to improved mood and increased motivation. In addition, [(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride has been shown to have an antidepressant effect and can reduce anxiety and stress.

Advantages and Limitations for Lab Experiments

[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, it has some limitations. It has a relatively short half-life, so it must be administered quickly after synthesis. It can also be toxic in high doses, so it must be used with caution.

Future Directions

There are several potential future directions for research involving [(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride. It could be used to study the effects of serotonin agonists on other systems, such as the immune system. It could also be used to study the effects of serotonin agonists on other diseases, such as depression, anxiety, and addiction. It could also be used to study the effects of serotonin agonists on cognitive function, such as memory and learning. Finally, it could be used to study the effects of serotonin agonists on behavior, such as aggression and impulsivity.

Synthesis Methods

[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride is synthesized from the reaction of 3-bromo-5-chlorophenylmethanamine with hydrochloric acid. The reaction is carried out in an aqueous medium with a pH of 6-7. The reaction is complete within 2 hours and yields a white crystalline solid that is filtered and dried.

Scientific Research Applications

[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride is used in scientific research to study the biochemical and physiological effects of serotonin receptor agonists. It is used to study the effects of serotonin agonists on the central nervous system, as well as the cardiovascular and endocrine systems. It is also used to study the effects of serotonin agonists on behavior, learning, and memory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride involves the reaction of 3-bromo-5-chlorobenzyl chloride with methylamine followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "3-bromo-5-chlorobenzyl chloride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 3-bromo-5-chlorobenzyl chloride to a reaction flask", "Step 2: Add excess methylamine to the reaction flask and stir for several hours at room temperature", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product", "Step 4: Isolate the product by filtration and wash with cold water", "Step 5: Dry the product under vacuum to obtain [(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride" ] }

CAS RN

2768327-05-3

Product Name

[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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